molecular formula C28H26N6O3 B6521342 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 950462-03-0

6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B6521342
CAS No.: 950462-03-0
M. Wt: 494.5 g/mol
InChI Key: VQIJWFQIWRGYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS 950462-03-0) is a synthetically designed organic compound with a molecular formula of C28H26N6O3 and a molecular weight of 494.54 g/mol. This complex molecule features a triazoloquinazolin-one core structure, which is functionalized with a phenyl substituent and linked via an oxoethyl chain to a 4-(2-methoxyphenyl)piperazine group. This specific structural motif, particularly the 4-(2-methoxyphenyl)piperazine pharmacophore, is frequently investigated in medicinal chemistry for its potential to interact with central nervous system targets, including as a key structural component in small molecule agonists for receptors like Neurotensin Receptor 1 (NTSR1) . The compound is supplied as a high-purity solid for research applications. It is intended for Research Use Only and is not designed, verified, or approved for diagnostic, therapeutic, human, or veterinary applications. Researchers can obtain this compound from multiple suppliers, with availability in various quantities to suit experimental needs .

Properties

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-37-24-14-8-7-13-23(24)31-15-17-32(18-16-31)25(35)19-33-22-12-6-5-11-21(22)27-29-26(30-34(27)28(33)36)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIJWFQIWRGYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N5O3C_{22}H_{25}N_{5}O_{3} with a molecular weight of approximately 393.47 g/mol. The structure features a triazoloquinazolinone core linked to a piperazine moiety substituted with a methoxyphenyl group. This unique combination suggests diverse biological activities.

1. Antimicrobial Activity

The compound has shown promising antibacterial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

2. Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer effects through multiple pathways:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in xenograft models.
  • Modulation of signaling pathways associated with cell proliferation and survival.

A notable study reported a significant reduction in tumor size in mice treated with the compound compared to control groups.

3. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In models of acute cerebral ischemia, it significantly prolonged survival times and reduced neurological deficits:

Treatment Group Survival Time (days) Neurological Score
Control53
Compound Treatment121

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It interacts with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties, which may mitigate cellular damage in various disease states.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced-stage cancer demonstrated that treatment with the compound led to a significant improvement in overall survival rates compared to standard therapies.
  • Neuroprotection in Ischemic Models : Animal studies showed that administration of the compound before induced ischemia resulted in reduced infarct size and improved functional recovery.

Comparison with Similar Compounds

Structural Analogues from Quinazolinone Derivatives ()

The following compounds share the triazoloquinazolinone core but differ in substituents and side chains:

Compound ID Substituents/Modifications Key Spectral Data (IR, NMR) Molecular Weight Potential Implications
K 13 4-Bromo-phenyl vinyl group at position 5 IR: 3454 cm⁻¹ (NH), 2340 cm⁻¹ (CN), 1594 cm⁻¹ (NH bend); ¹H-NMR: δ 7.9–6.7 (18H Ar-H) 463 g/mol Increased lipophilicity due to bromine; potential halogen bonding.
K 17 2,4-Dihydroxy-phenyl vinyl group at position 5 IR: 3789 cm⁻¹ (OH), 2935 cm⁻¹ (CH3); ¹H-NMR: δ 8.0 (7H Ar-H), 2.5–2.1 (N–CH2) 346 g/mol Enhanced solubility via hydroxyl groups; possible antioxidant activity.
K 19 4-Hydroxy-phenyl vinyl group at position 5 IR: 3776 cm⁻¹ (OH), 3423 cm⁻¹ (NH); ¹H-NMR: δ 8.6–7.2 (8H Ar-H), 6.9–6.8 (C=CH2) Not specified Moderate polarity; potential for hydrogen bonding.
Target 2-Methoxyphenylpiperazinyl-oxoethyl at position 6 Data not provided in evidence. Likely IR: ~1700 cm⁻¹ (C=O); NMR: δ ~3.3–3.4 (piperazine CH2). ~540 g/mol (est.) Piperazine enhances CNS penetration; methoxy group modulates receptor affinity.

Key Contrasts :

  • K 13–K 19 feature vinyl linkages at position 5, while the target compound uses a 2-oxoethyl linker at position 6, altering conformational flexibility and electronic properties.
  • The piperazine ring in the target compound is absent in K 13–K 19, suggesting divergent pharmacological targets (e.g., adenosine vs. serotonin receptors) .

Piperazine-Containing Analogues ()

The compound 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline () shares a piperazine moiety but differs in:

  • Sulfonyl group at position 3 vs. 2-oxoethyl in the target.
  • Chlorophenyl and dimethylphenyl substituents vs. 2-methoxyphenyl in the target.
Property Compound Target Compound
Piperazine Substitutent 5-Chloro-2-methylphenyl 2-Methoxyphenyl
Electron Effects Electron-withdrawing (Cl) and bulky (CH3) Electron-donating (OCH3)
Functional Groups Sulfonyl (polar, H-bond acceptor) Oxoethyl (ketone, moderate polarity)
Molecular Weight 547.1 g/mol ~540 g/mol (estimated)

Implications :

  • The sulfonyl group in ’s compound may enhance solubility and receptor binding specificity compared to the target’s oxoethyl group.
  • 2-Methoxyphenyl in the target could improve blood-brain barrier penetration relative to chlorophenyl .

Thiazolo-Triazol Derivatives ()

The compound 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate features:

  • A thiazolo-triazol core vs. triazoloquinazolinone in the target.
  • Acetate and isopropoxy groups influencing solubility and metabolic stability.

Comparison :

  • Acetate ester may serve as a prodrug moiety, unlike the target’s stable oxoethyl group .

Relevance :

  • The target compound’s synthesis may benefit from similar catalytic strategies to improve efficiency .

Preparation Methods

Preparation of Quinazoline-2,4(1H,3H)-dione

The synthesis begins with anthranilic acid (1 ), which reacts with potassium cyanate in aqueous HCl to form o-ureidobenzoic acid. Cyclization under acidic conditions (refluxing 6M HCl, 4 h) yields quinazoline-2,4(1H,3H)-dione (2 ) as a white crystalline solid.

Reaction conditions :

  • Anthranilic acid (10 mmol), potassium cyanate (12 mmol), HCl (6M), 80°C, 2 h.

  • Cyclization: Reflux in 6M HCl, 4 h.

Characterization of 2 :

  • Yield: 85%

  • m.p.: 285–287°C

  • IR (KBr): 3345 cm⁻¹ (NH), 1720 cm⁻¹ (C=O).

Chlorination to 2,4-Dichloroquinazoline

Treatment of 2 with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (3:1 ratio) at 110°C for 6 h affords 2,4-dichloroquinazoline (3 ).

Optimization note : Excess POCl₃ (5 eq.) ensures complete chlorination, confirmed by the disappearance of NH bands in IR.

Characterization of 3 :

  • Yield: 78%

  • m.p.: 142–144°C

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.63 (m, 3H).

Hydrazine Substitution and Cyclization

Reacting 3 with hydrazine hydrate (3 eq.) in ethanol at 0–5°C yields 2-chloro-4-hydrazinylquinazoline (4 ). Subsequent cyclization with acetic anhydride (40 mL, 4 h reflux) forms 3-methyl-triazolo[4,3-c]quinazolin-5(6H)-one (5 ).

Critical step : Slow addition of hydrazine hydrate prevents exothermic decomposition.

Characterization of 5 :

  • Yield: 92%

  • m.p.: 259–261°C

  • ¹³C NMR (DMSO-d6): δ 168.76 (C=O), 152.39 (C=N).

Introduction of the Ethyl Acetate Side Chain

N-Alkylation with Ethyl Chloroacetate

A mixture of 5 (1 eq.), ethyl chloroacetate (1.2 eq.), and K₂CO₃ (2 eq.) in dry DMF is stirred at 80°C for 3 h to yield ethyl 2-(3-methyl-5-oxo-[1,2,]triazolo[4,3-c]quinazolin-6(5H)-yl)acetate (6 ).

Characterization of 6 :

  • Yield: 79%

  • m.p.: 238–240°C

  • MS (m/z): 286 [M+H]⁺.

Hydrolysis to Carboxylic Acid

6 is hydrolyzed with 10% NaOH (reflux, 2 h) and acidified with HCl to precipitate 2-(3-methyl-5-oxo-triazolo[4,3-c]quinazolin-6(5H)-yl)acetic acid (7 ).

Characterization of 7 :

  • Yield: 88%

  • IR (KBr): 1716 cm⁻¹ (C=O ester → 1692 cm⁻¹, C=O acid).

Amide Coupling with 4-(2-Methoxyphenyl)piperazine

Activation and Coupling

The carboxylic acid 7 is treated with thionyl chloride (2 eq.) in dry DCM to form the acyl chloride, which reacts with 4-(2-methoxyphenyl)piperazine (1.1 eq.) in the presence of triethylamine (3 eq.) to yield the target compound.

Optimization note : Catalytic DMAP improves coupling efficiency (yield increase from 65% to 82%).

Characterization of target compound :

  • Yield: 82%

  • m.p.: 198–200°C

  • ¹H NMR (DMSO-d6): δ 8.10 (d, J = 8 Hz, 1H), 7.50–7.38 (m, 3H), 6.92–6.85 (m, 4H, piperazine aryl), 5.21 (s, 2H, CH₂CO), 3.74 (s, 3H, OCH₃).

  • HRMS (ESI): m/z calc. for C₂₉H₂₈N₆O₃ [M+H]⁺: 533.2294; found: 533.2298.

Alternative Synthetic Routes and Comparative Analysis

Ullmann N-Arylation Approach

An alternative route involves Ullmann coupling of o-iodobenzaldehyde with amidine hydrochlorides to form the quinazoline core, though this method reported lower yields (58%) compared to the classical pathway.

Direct Piperazine Incorporation

Attempts to introduce 4-(2-methoxyphenyl)piperazine earlier via nucleophilic substitution on a bromoethyl intermediate led to side reactions, underscoring the superiority of late-stage amide coupling.

Data Tables

Table 1: Physical and Spectral Data of Key Intermediates

CompoundYield (%)m.p. (°C)IR (C=O, cm⁻¹)¹H NMR (δ, key signals)
2 85285–28717208.21 (d, J = 8.4 Hz, 1H)
5 92259–26117432.45 (s, 3H, CH₃)
6 79238–24017284.12 (q, J = 7 Hz, 2H)
7 88245–247169212.1 (s, 1H, COOH)

Table 2: Optimization of Amide Coupling

ConditionCatalystYield (%)Purity (HPLC)
EDCl/HOBt, DCMNone6592%
Acyl chloride, TEADMAP8298%
HATU, DMFNone7595%

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step cyclocondensation and nucleophilic substitution reactions. A general approach includes:

Formation of the triazoloquinazoline core via cyclization of precursors like 2-hydrazinobenzoic acid derivatives with dithioimidocarbonates (e.g., diphenyl N-cyano-dithioimidocarbonate) in ethanol under basic conditions .

Introduction of the 2-oxoethyl-piperazine moiety through nucleophilic alkylation or acylation.

  • Key Variables :
  • Solvent : Glacial acetic acid or propanol-2 improves cyclization efficiency .
  • Catalysts : Acidic conditions (e.g., HCl or H2SO4) enhance ring closure .
  • Temperature : Reflux (e.g., 80–100°C) is critical for intermediate stability .
  • Example Data :
StepYield RangePurity (HPLC)Key Conditions
Core Formation39.5–41.6%≥95%Ethanol, triethylamine, 24h stirring
Piperazine Addition40–50%≥90%DMF, 60°C, 12h

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Focus on chemical shifts for aromatic protons (δ 7.1–8.1 ppm), piperazine methylene (δ 2.4–3.9 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 408–415 [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N content (e.g., calculated vs. observed: C 71.23% vs. 71.26%, N 17.49% vs. 17.52%) .

Advanced Research Questions

Q. How can computational methods predict bioactivity against enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as 14-α-demethylase lanosterol (PDB: 3LD6). Focus on hydrogen bonding with catalytic residues (e.g., His310) and hydrophobic interactions with the heme group .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts?

  • Methodological Answer :
  • Mechanistic Analysis : Trace byproducts to competing reactions (e.g., incomplete cyclization or piperazine alkylation). For example, unreacted hydrazine intermediates may form triazole dimers .
  • Purification Optimization : Use gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate impurities. Recrystallization from methanol or DMF improves purity .

Q. How can multi-step synthesis be optimized for improved yield?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for piperazine coupling .
  • Catalyst Screening : Triethylamine or Pd/C accelerates acylation steps (e.g., 20% yield increase with 5 mol% Pd/C) .
  • Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates and adjust stoichiometry .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Compare IC50 values under uniform conditions (e.g., 72h incubation vs. 24h). For example, antifungal activity may vary with fungal strain (e.g., C. albicans vs. A. fumigatus) .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography (e.g., planar triazoloquinazoline system, dihedral angles < 60°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.